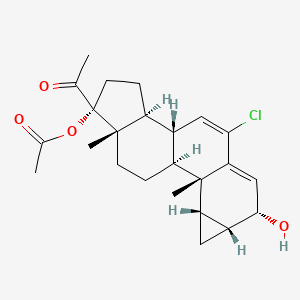
3alpha-Hydroxycyproterone acetate
Overview
Description
3alpha-Hydroxycyproterone acetate is a synthetic derivative of cyproterone acetate, a steroidal antiandrogen and progestin. It is known for its potent antiandrogenic properties, which make it useful in various medical applications, particularly in the treatment of androgen-dependent conditions such as prostate cancer and severe acne .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxycyproterone acetate typically involves the hydroxylation of cyproterone acetate. One method employs the use of Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst. This process involves the regio- and stereoselective hydroxylation of cyproterone acetate to produce this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors. The process involves optimizing the reaction conditions, such as substrate concentration and the use of 2-hydroxypropyl-β-cyclodextrin to enhance the bioconversion efficiency .
Chemical Reactions Analysis
Types of Reactions: 3alpha-Hydroxycyproterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydroxylated derivatives .
Scientific Research Applications
3alpha-Hydroxycyproterone acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroidal antiandrogens.
Biology: The compound is studied for its effects on androgen receptors and its role in hormone regulation.
Medicine: It is used in the treatment of androgen-dependent conditions such as prostate cancer and severe acne.
Mechanism of Action
3alpha-Hydroxycyproterone acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors. This prevents the activation of androgen-responsive genes, thereby reducing the effects of androgens in the body. The compound also exerts a negative feedback on the hypothalamo-pituitary axis, inhibiting the secretion of luteinizing hormone and reducing testosterone production .
Comparison with Similar Compounds
Cyproterone acetate: The parent compound, known for its antiandrogenic and progestogenic properties.
Flutamide: Another antiandrogen used in the treatment of prostate cancer.
Bicalutamide: A non-steroidal antiandrogen with similar applications.
Uniqueness: 3alpha-Hydroxycyproterone acetate is unique due to its specific hydroxylation, which enhances its antiandrogenic properties while reducing its progestogenic effects. This makes it particularly useful in applications where a strong antiandrogenic effect is desired without the accompanying progestogenic activity .
Properties
IUPAC Name |
[(1S,2S,3S,5R,6R,11R,12S,15R,16S)-15-acetyl-9-chloro-6-hydroxy-2,16-dimethyl-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18,21,28H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWKHPZSUBMBA-AUHQSTOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(C5CC5C34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@@H]([C@@H]5C[C@@H]5[C@]34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167356-55-0 | |
| Record name | 3-alpha-Hydroxy-cyproterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167356550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


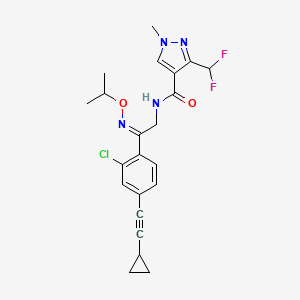
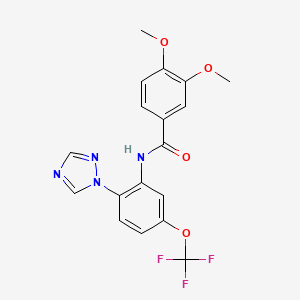
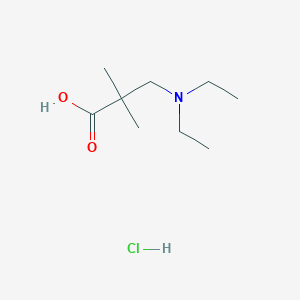
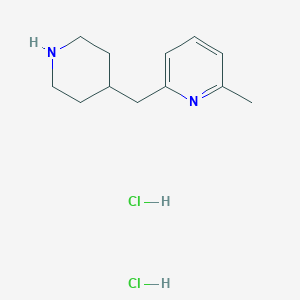
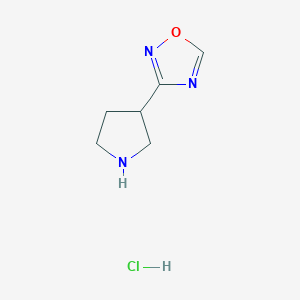

![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride](/img/structure/B1436128.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
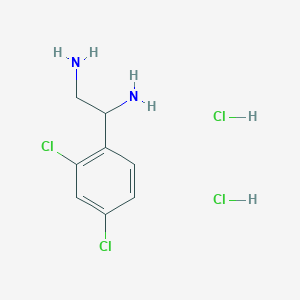
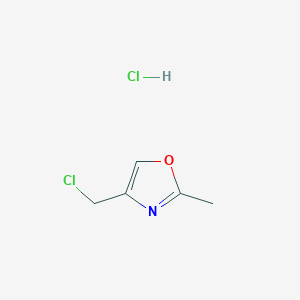

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B1436139.png)
